molecular formula C₁₂H₁₈N₃NaO₄S B119245 Demethylamino Ranitidine Acetamide Sodium CAS No. 112251-56-6

Demethylamino Ranitidine Acetamide Sodium

Cat. No.: B119245
CAS No.: 112251-56-6
M. Wt: 323.35 g/mol
InChI Key: YWETXBRGXAEYGG-JCTPKUEWSA-M
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Description

Demethylamino Ranitidine Acetamide Sodium: is a chemical compound known as Ranitidine Impurity D. It is a derivative of ranitidine, a well-known histamine H2-receptor antagonist used to reduce stomach acid production. The compound has the empirical formula C12H18N3NaO4S and a molecular weight of 323.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Demethylamino Ranitidine Acetamide Sodium typically involves the demethylation of ranitidine followed by acetamide formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Demethylamino Ranitidine Acetamide Sodium, being a derivative of ranitidine, shares a similar mechanism of action. It acts as a histamine H2-receptor antagonist, binding to the H2 receptors on gastric parietal cells. This binding inhibits the action of histamine, thereby reducing gastric acid secretion. The compound also indirectly inhibits the secretion of pepsin, a digestive enzyme .

Comparison with Similar Compounds

    Ranitidine: The parent compound, used widely as an H2-receptor antagonist.

    Famotidine: Another H2-receptor antagonist with a similar mechanism of action.

    Cimetidine: An older H2-receptor antagonist with a broader range of drug interactions.

    Nizatidine: A newer H2-receptor antagonist with fewer side effects.

Uniqueness: Demethylamino Ranitidine Acetamide Sodium is unique due to its specific role as an impurity and reference standard in the quality control of ranitidine formulations. Its structural modifications provide insights into the stability and degradation pathways of ranitidine, making it valuable in both research and industrial applications .

Properties

IUPAC Name

sodium;(Z)-1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWETXBRGXAEYGG-JCTPKUEWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551855
Record name Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112251-56-6
Record name Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demethylamino Ranitidine Acetamide Sodium

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